molecular formula C12H22N2O3 B12683961 Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- CAS No. 82023-72-1

Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)-

Cat. No.: B12683961
CAS No.: 82023-72-1
M. Wt: 242.31 g/mol
InChI Key: BRALNIZWIQDXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- is a chemical compound that features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- typically involves the reaction of a butanamide derivative with a morpholine derivative under specific conditions. One common method involves the use of acetonitrile as a solvent and phosphoric acid as a catalyst . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted morpholine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- involves its interaction with specific molecular targets. The morpholine ring allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Butanamide, 4-(4-bromophenoxy)-N-[2-(4-morpholinyl)phenyl]-: This compound features a bromophenoxy group instead of the oxobutyl group.

    N-[3-(4-morpholinyl)propyl]-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide: This compound has a thiazolidinyl group instead of the oxobutyl group.

Uniqueness

Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- is unique due to its specific structural features, such as the oxobutyl group and the morpholine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

82023-72-1

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

N-(4-morpholin-4-yl-4-oxobutyl)butanamide

InChI

InChI=1S/C12H22N2O3/c1-2-4-11(15)13-6-3-5-12(16)14-7-9-17-10-8-14/h2-10H2,1H3,(H,13,15)

InChI Key

BRALNIZWIQDXAA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCCC(=O)N1CCOCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.